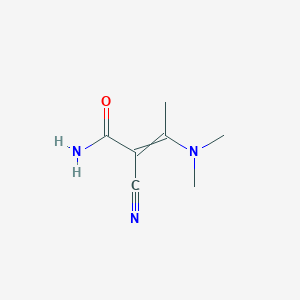

2-Cyano-3-(dimethylamino)-2-butenamide

描述

2-Cyano-3-(dimethylamino)-2-butenamide is an organic compound that belongs to the class of cyanoacetamide derivatives. These compounds are known for their versatility in organic synthesis and their potential biological activities. The structure of this compound includes a cyano group, a dimethylamino group, and a butenamide moiety, making it a valuable intermediate in the synthesis of various heterocyclic compounds.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(dimethylamino)-2-butenamide can be achieved through several methods. One common approach involves the reaction of cyanoacetamide with dimethylamine and an appropriate aldehyde under basic conditions. The reaction typically proceeds as follows:

Reaction of Cyanoacetamide with Dimethylamine: Cyanoacetamide is treated with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 2-cyano-3-(dimethylamino)acrylamide.

Aldol Condensation: The intermediate is then subjected to an aldol condensation with an aldehyde, such as acetaldehyde, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

化学反应分析

Types of Reactions

2-Cyano-3-(dimethylamino)-2-butenamide undergoes various chemical reactions, including:

Condensation Reactions: The compound can participate in condensation reactions with different nucleophiles, leading to the formation of heterocyclic compounds.

Substitution Reactions: The cyano group and the dimethylamino group can be substituted with other functional groups under appropriate conditions.

Cyclization Reactions: The compound can undergo cyclization reactions to form ring structures, which are valuable in the synthesis of pharmaceuticals and agrochemicals.

Common Reagents and Conditions

Bases: Sodium hydroxide, potassium carbonate, and triethylamine are commonly used bases in the reactions involving this compound.

Solvents: Common solvents include ethanol, methanol, and dimethylformamide.

Catalysts: Catalysts such as palladium on carbon (Pd/C) and copper(I) iodide (CuI) may be used to facilitate certain reactions.

Major Products

The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, which have significant biological activities.

科学研究应用

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : 2-Cyano-3-(dimethylamino)-2-butenamide serves as a versatile building block in organic synthesis, particularly in the preparation of complex organic molecules and heterocycles. Its ability to participate in condensation and substitution reactions makes it valuable in synthetic chemistry.

2. Biology

- Biological Activity : The compound is under investigation for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Preliminary studies indicate that it may inhibit tumor growth by modulating biochemical pathways involved in cancer progression .

- Enzyme Interaction : Ongoing research aims to elucidate how this compound interacts with specific enzymes or receptors critical to cancer pathways, potentially leading to new therapeutic strategies.

3. Medicine

- Pharmaceutical Development : It is utilized as an intermediate in the development of pharmaceutical agents targeting various diseases, particularly cancer and infectious diseases. Its structural properties allow for modifications that enhance efficacy against specific targets.

4. Industry

- Agrochemicals and Dyes : The compound finds applications in the production of agrochemicals and dyes due to its chemical stability and reactivity. Its derivatives are explored for use in various industrial processes.

Case Studies

Anticancer Research

Research has shown that this compound exhibits significant anticancer activity by inhibiting cell proliferation in various cancer cell lines. For instance, studies demonstrated that treatment with this compound resulted in a substantial reduction in tumor growth in xenograft models when administered at specific dosages (e.g., 20 mg/kg/day) .

Mechanism of Action

The mechanism involves interaction with critical enzymes involved in tumor progression, leading to altered signaling pathways that inhibit cell survival and proliferation . Further investigations are ongoing to identify specific molecular targets.

作用机制

The mechanism of action of 2-Cyano-3-(dimethylamino)-2-butenamide involves its interaction with various molecular targets and pathways. The cyano group and the dimethylamino group play crucial roles in its reactivity and biological activity. The compound can inhibit specific enzymes, interfere with DNA synthesis, and induce apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

相似化合物的比较

2-Cyano-3-(dimethylamino)-2-butenamide can be compared with other cyanoacetamide derivatives, such as:

2-Cyano-3-(methylamino)-2-butenamide: This compound has a similar structure but with a methylamino group instead of a dimethylamino group. It may exhibit different reactivity and biological activities.

2-Cyano-3-(ethylamino)-2-butenamide: This derivative has an ethylamino group and may also show distinct properties compared to the dimethylamino analogue.

2-Cyano-3-(phenylamino)-2-butenamide:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

生物活性

2-Cyano-3-(dimethylamino)-2-butenamide, a compound with the molecular formula C₇H₈N₂O, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyano group () and a dimethylamino group () attached to a butenamide backbone. This unique structure contributes to its reactivity and biological interactions. The presence of these functional groups enhances its potential as an intermediate in pharmaceutical synthesis and as a candidate for various therapeutic applications.

Mechanisms of Biological Activity

Research indicates that this compound exhibits notable biological activities that can be attributed to its ability to interact with specific cellular targets:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by modulating various biochemical pathways involved in cancer progression. Its structural similarity to other bioactive compounds allows it to potentially interfere with cancer cell proliferation and survival mechanisms .

- Enzyme Interaction : The compound is believed to interact with enzymes or receptors that are critical in cancer pathways. Ongoing investigations aim to elucidate the specific molecular targets and the nature of these interactions.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

- Cell Viability Assays : These assays demonstrated that this compound can reduce cell viability in various cancer cell lines, indicating its potential as an anticancer agent. The compound's effectiveness was evaluated at different concentrations, revealing dose-dependent responses.

- Cytokine Modulation : In macrophage cultures, the compound was shown to modulate the synthesis of pro-inflammatory cytokines, which are critical in immune responses. This suggests a possible role in immunomodulation alongside its anticancer properties .

In Vivo Studies

While in vitro findings are promising, further research is necessary to validate these effects in vivo:

- Animal Models : Initial studies using animal models have indicated that treatment with this compound results in significant tumor reduction compared to control groups. However, detailed studies are required to confirm these findings and understand the underlying mechanisms.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds known for their biological activities:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Cyano-N,3-diphenylacrylamide | Contains diphenyl group | Anti-inflammatory, anticancer |

| JMPR-01 | Bioisosteric modification | Reduces cytokine production |

| 4-(3-Quinolinyl)benzonitrile | Quinoline ring | Antimicrobial, anticancer |

This table illustrates how variations in chemical structure can influence biological activity, emphasizing the need for further exploration of this compound.

Future Directions

The ongoing research into this compound highlights several avenues for future exploration:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound interacts with cellular targets will provide insights into its therapeutic potential.

- Clinical Trials : If preclinical studies continue to show promise, advancing this compound into clinical trials could establish its efficacy and safety profile for treating cancers or inflammatory diseases.

- Synthesis of Derivatives : Exploring derivatives of this compound may lead to compounds with enhanced biological activity or reduced toxicity.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Cyano-3-(dimethylamino)-2-butenamide, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions. For example, a related acrylamide derivative was prepared by refluxing N-phenyl-2-cyanoacetamide with a substituted benzaldehyde in ethanol, catalyzed by piperidine (yield: 90%) . Key parameters include:

- Solvent : Ethanol or methanol for solubility and reflux stability.

- Catalyst : Piperidine or morpholine to facilitate Knoevenagel condensation.

- Reaction time : 7–12 hours for optimal conversion.

Variations in stoichiometry or temperature may reduce yields due to side reactions (e.g., hydrolysis of the cyano group).

Q. How is the molecular structure of this compound characterized?

Structural characterization involves:

- X-ray crystallography : Reveals planar geometry with dihedral angles (e.g., 11.22° between aromatic rings in analogues) and intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) .

- IR spectroscopy : Peaks at ~2198 cm⁻¹ (C≡N stretch) and ~1670 cm⁻¹ (C=O stretch) confirm functional groups .

- NMR : ¹H NMR shows resonances for dimethylamino protons (~2.8–3.2 ppm) and vinylic protons (~6.5–7.5 ppm) .

Q. What safety precautions are required when handling this compound?

While toxicological data are limited, standard protocols for acrylamide derivatives apply:

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store at 0–6°C in airtight containers to minimize degradation .

Advanced Research Questions

Q. How do electronic effects (e.g., donor-acceptor groups) influence the compound’s photophysical properties?

The dimethylamino group acts as an electron donor, while the cyano and carbonyl groups serve as acceptors, forming a push-pull system. This enhances nonlinear optical (NLO) properties, as seen in analogues with:

- Red-shifted absorption : Due to extended π-conjugation.

- Solvatochromism : Emission shifts with solvent polarity, useful for environmental sensing .

Experimental validation requires UV-Vis spectroscopy and computational modeling (e.g., DFT to map charge transfer pathways).

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies may arise from polymorphism or solvent-dependent conformers. Mitigation strategies include:

- Multi-technique validation : Compare XRD, IR, and NMR data to confirm consistency.

- Thermal analysis : DSC/TGA can detect polymorphic transitions affecting crystallinity .

For example, XRD of a related compound showed planar geometry, while solution-phase NMR indicated rotational flexibility around the vinyl bond .

Q. How is this compound utilized in drug discovery, particularly as a kinase inhibitor precursor?

The dimethylamino and cyano groups are key pharmacophores. For instance:

- Afatinib analogues : Structural modifications (e.g., quinazoline substitution) improve EGFR kinase inhibition.

- SAR studies : Replace the dimethylamino group with morpholine to alter lipophilicity and bioavailability .

In vitro assays (e.g., IC₅₀ determination) and molecular docking are critical for optimizing activity.

Q. What role does hydrogen bonding play in stabilizing the compound’s solid-state structure?

Intermolecular N–H⋯N and C–H⋯O interactions form supramolecular motifs (e.g., R₂²(12) rings), contributing to:

- Crystal packing : Zigzag patterns along the b-axis, as seen in XRD studies.

- Thermal stability : Strong H-bonding networks increase melting points (~380–384 K in analogues) .

Q. Methodological Recommendations

- Synthetic optimization : Use high-purity reagents and inert atmospheres to minimize side reactions.

- Crystallization : Ethanol recrystallization yields single crystals suitable for XRD .

- Computational tools : Gaussian or ORCA for modeling electronic transitions and binding affinities.

属性

IUPAC Name |

2-cyano-3-(dimethylamino)but-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5(10(2)3)6(4-8)7(9)11/h1-3H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNKUDCDGKOECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)N)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393074 | |

| Record name | 2-cyano-3-(dimethylamino)-2-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62321-92-0 | |

| Record name | 2-Cyano-3-(dimethylamino)-2-butenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62321-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-3-(dimethylamino)-2-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。